Fmoc-Ala-OH (1-13C)
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Overview
Description
Fmoc-Ala-OH (1-13C) is an Fmoc protected alanine derivative12. Alanine is one of the simplest amino acids with a methyl group as the side chain12. This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain12.
Synthesis Analysis
The Fmoc group is typically removed with a base such as pyridine1. This is an orthogonal de-protection strategy to the acid labile Boc group1. However, the specific synthesis process of Fmoc-Ala-OH (1-13C) is not detailed in the available resources.
Molecular Structure Analysis
The linear formula of Fmoc-Ala-OH (1-13C) is CH3CH (NH-Fmoc)13CO2H2. The molecular weight is 312.322. The SMILES string is C [C@H] (NC (=O)OCC1c2ccccc2-c3ccccc13) [13C] (O)=O2.
Chemical Reactions Analysis
The specific chemical reactions involving Fmoc-Ala-OH (1-13C) are not detailed in the available resources.Physical And Chemical Properties Analysis
Fmoc-Ala-OH (1-13C) has an isotopic purity of 99 atom % 13C2. Its optical activity is [α]20/D -18°, c = 1 in DMF2. The melting point is 147-153 °C (lit.)2. It is suitable for bio NMR technique2. The storage temperature is 2-8°C2.Scientific Research Applications
Solid-Phase Synthesis of Peptides : Fmoc-Ala-OH is used in the stepwise solid-phase synthesis of peptides. For example, the synthesis of H-(Ala)6-Lys-OH on a polyacrylamide gel resin utilized Fmoc as the N-α-protecting group. The deprotection of the Fmoc group by standard methods could be quantitatively followed (Larsen et al., 1993).
Self-Assembly and Gelation of Fmoc-Dipeptide Hydrogelators : Fmoc-conjugated alanine-lactic acid (Ala-Lac) sequence self-assembles into nanostructures that gel in water. This process occurs without the need for β-sheet-like amide–amide hydrogen bonding, previously thought to be crucial for the self-assembly of Fmoc-conjugated peptides (Eckes et al., 2014).
Study of Side Reactions in Peptide Synthesis : Research has identified that during the Fmoc-protection of amino acids, side products like Fmoc-β-Ala-OH can be formed. Understanding these side reactions is crucial for improving the efficiency and purity of peptide synthesis (Obkircher et al., 2008).
Interaction of Peptides with DNA : Studies on proteins like AlgR3 and AlgP, which are involved in alginate synthesis, used Fmoc (9-fluorenylmethyloxycarbonyl) group attached to the N-termini of peptides to study their interactions with DNA (Medvedkin et al., 1995).
Development of Antibacterial Composite Materials : The antibacterial capabilities of nanoassemblies formed by Fmoc-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, have been explored. These materials demonstrate potential in biomedical applications due to their antibacterial activity and non-cytotoxic nature (Schnaider et al., 2019).
Safety And Hazards
Fmoc-Ala-OH (1-13C) may cause respiratory tract irritation3. It may be harmful if absorbed through the skin and may cause skin irritation3. It may cause eye irritation3. It may be harmful if swallowed3.
Future Directions
The future directions of Fmoc-Ala-OH (1-13C) are not detailed in the available resources.
Please note that this information is based on the available resources and may not be fully comprehensive.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i17+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-ADMDGPAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ala-OH (1-13C) |
Citations
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